molecular formula C48H27Cl3 B13125676 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene

1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene

Cat. No.: B13125676
M. Wt: 710.1 g/mol
InChI Key: WWPZIIKGHGZRPS-UHFFFAOYSA-N
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Description

1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene is an organic compound characterized by a central benzene ring substituted with three phenyl rings, each bearing a 4-chlorophenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 4-chlorophenylacetylene.

    Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 1,3,5-tribromobenzene reacts with 4-chlorophenylacetylene in the presence of a palladium catalyst, copper(I) iodide, and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, including catalyst loading, temperature, and reaction time, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced products.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene has several scientific research applications:

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Electronics: It is employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.

    Chemical Sensors: The compound’s ability to undergo redox reactions makes it suitable for use in chemical sensors and biosensors.

    Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.

Mechanism of Action

The mechanism of action of 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene involves its interaction with molecular targets through π-π stacking and electronic interactions. The compound’s extended π-conjugated system allows it to participate in charge transfer processes, making it effective in electronic applications. Additionally, its ability to form stable complexes with transition metals contributes to its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-tris(4-aminophenyl)benzene
  • 1,3,5-tris(4-carboxyphenyl)benzene
  • 1,3,5-tris(4-bromophenyl)benzene

Uniqueness

1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene is unique due to the presence of 4-chlorophenyl ethynyl groups, which impart distinct electronic properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C48H27Cl3

Molecular Weight

710.1 g/mol

IUPAC Name

1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene

InChI

InChI=1S/C48H27Cl3/c49-46-25-13-37(14-26-46)4-1-34-7-19-40(20-8-34)43-31-44(41-21-9-35(10-22-41)2-5-38-15-27-47(50)28-16-38)33-45(32-43)42-23-11-36(12-24-42)3-6-39-17-29-48(51)30-18-39/h7-33H

InChI Key

WWPZIIKGHGZRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)Cl

Origin of Product

United States

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